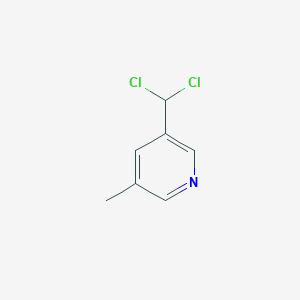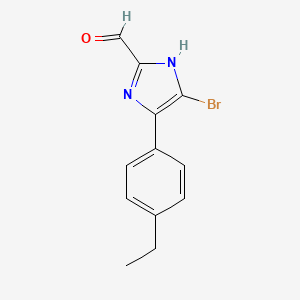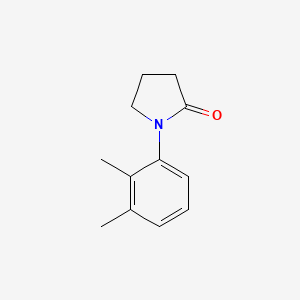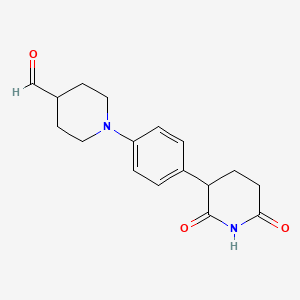
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is a synthetic compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol . This compound is primarily used in scientific research, particularly in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins .
Preparation Methods
The synthesis of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde involves several steps. One common method includes the reaction of 4-piperidinecarboxaldehyde with 4-(2,6-dioxopiperidin-3-yl)phenylamine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The mixture is then heated to a specific temperature to facilitate the reaction .
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like DMSO, catalysts such as triethylamine, and specific temperatures and pressures to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde involves its role as a ligand for E3 ligase . This interaction facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within cells .
Comparison with Similar Compounds
1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidine-4-carbaldehyde is unique in its structure and function compared to other similar compounds. Some similar compounds include:
1-(4-((2,6-Dioxopiperidin-3-yl)amino)phenyl)piperidine-4-carbaldehyde: This compound has a similar structure but includes an amino group instead of a carbaldehyde group.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound is used in the development of thalidomide-based PROTACs and has similar applications in protein degradation.
The uniqueness of this compound lies in its specific functional groups and its role as a ligand for E3 ligase, which makes it particularly effective in the targeted degradation of proteins .
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C17H20N2O3/c20-11-12-7-9-19(10-8-12)14-3-1-13(2-4-14)15-5-6-16(21)18-17(15)22/h1-4,11-12,15H,5-10H2,(H,18,21,22) |
InChI Key |
RSDAQSBGKWQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


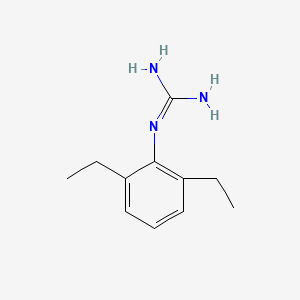

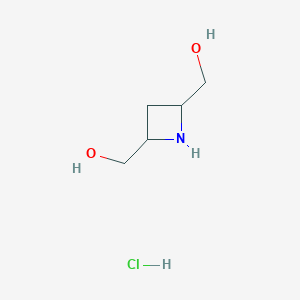
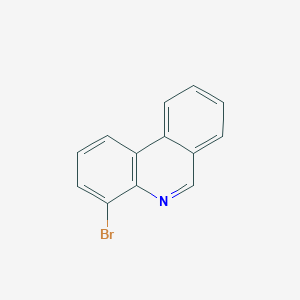
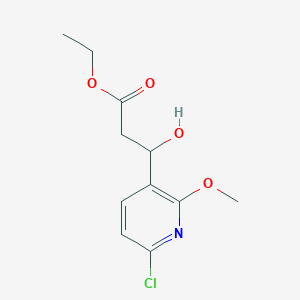
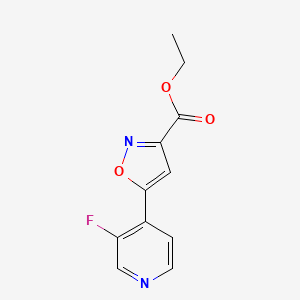
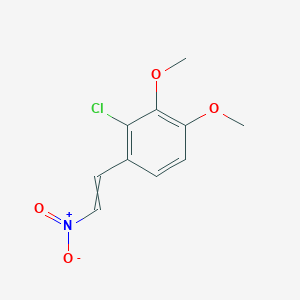
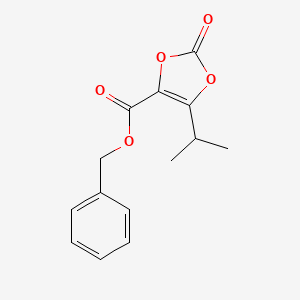
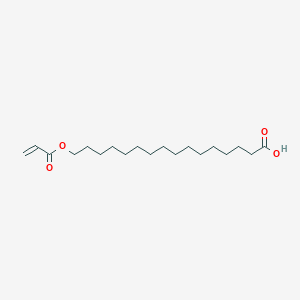
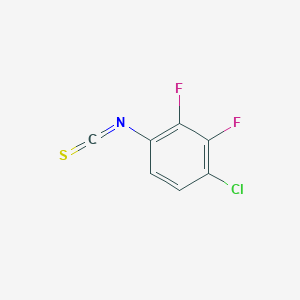
![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)
